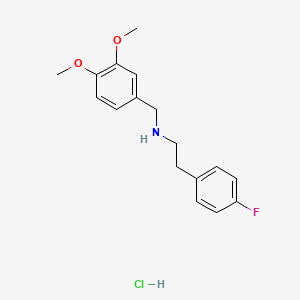![molecular formula C32H27N3O4 B6343351 Carbonic acid 3-[4-(acridine-9-carbonyl)-piperazin-1-yl]-phenyl ester benzyl ester CAS No. 1029773-34-9](/img/structure/B6343351.png)
Carbonic acid 3-[4-(acridine-9-carbonyl)-piperazin-1-yl]-phenyl ester benzyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbonic acid 3-[4-(acridine-9-carbonyl)-piperazin-1-yl]-phenyl ester benzyl ester is a useful research compound. Its molecular formula is C32H27N3O4 and its molecular weight is 517.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 517.20015635 g/mol and the complexity rating of the compound is 802. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cinnamic Acid Derivatives in Anticancer Research
Cinnamic acid derivatives have been explored for their anticancer potentials. These compounds, possessing a 3-phenyl acrylic acid functionality, offer reactive sites for substitution, addition, and carboxylic acid reactions, leading to various antitumor agents. This area of research underscores the medicinal relevance of cinnamic acid derivatives, including their synthesis and biological evaluation in anticancer studies (De, Baltas, & Bedos-Belval, 2011).
Heterocyclic Compounds Bearing Triazine Scaffold
Triazine-based compounds have shown a wide range of biological activities, including antimicrobial, anticancer, and antiviral effects. The versatility of the triazine nucleus as a core moiety in drug development highlights its significance in medicinal chemistry. Such studies offer insights into the potential utility of structurally complex compounds in therapeutic applications (Verma, Sinha, & Bansal, 2019).
Carboxylic Ester Hydrolases in Bacteria
Research into carboxylic ester hydrolases (CEHs) in bacteria has provided valuable information on their active sites, structures, functions, and applications. These enzymes, which catalyze the hydrolysis of carboxylic esters, have been identified across a wide range of bacterial genera. Understanding the structural diversity and substrate specificity of CEHs can contribute to biotechnological and industrial applications, including the design of novel biochemical processes (Oh, Kim, & Kim, 2019).
Phosphonic Acid: Preparation and Applications
Phosphonic acid and its derivatives have found applications in various fields due to their structural similarity to phosphates and their coordination properties. These compounds are utilized in drug design, materials science, and as bioactive molecules for targeting specific biological processes. The synthesis and application of phosphonic acids represent a critical area of research for developing new chemical entities with potential therapeutic and industrial uses (Sevrain, Berchel, Couthon, & Jaffrès, 2017).
Eigenschaften
IUPAC Name |
[3-[4-(acridine-9-carbonyl)piperazin-1-yl]phenyl] benzyl carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H27N3O4/c36-31(30-26-13-4-6-15-28(26)33-29-16-7-5-14-27(29)30)35-19-17-34(18-20-35)24-11-8-12-25(21-24)39-32(37)38-22-23-9-2-1-3-10-23/h1-16,21H,17-20,22H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWDWALMMJFUODZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)OC(=O)OCC3=CC=CC=C3)C(=O)C4=C5C=CC=CC5=NC6=CC=CC=C64 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5-Methyl-6-oxo-6,7-dihydro-5H-1-oxa-5-aza-s-indacene-7-carboxylic acid (4H-[1,2,4]triazol-3-yl)-amide](/img/structure/B6343322.png)



![2,4-Dihydroxy-6-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid ethyl ester](/img/structure/B6343331.png)
![Benzoic acid 3-[4-(acridine-9-carbonyl)-piperazin-1-yl]-phenyl ester](/img/structure/B6343359.png)
